molecular formula C12H7F3OS B1324121 3-(4-Trifluoromethylbenzoyl)thiophene CAS No. 879218-18-5

3-(4-Trifluoromethylbenzoyl)thiophene

Cat. No.: B1324121
CAS No.: 879218-18-5
M. Wt: 256.25 g/mol
InChI Key: TVGQMPOWWKQBIS-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethylbenzoyl)thiophene is a versatile compound with the molecular formula C12H7F3OS and a molecular weight of 256.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(4-Trifluoromethylbenzoyl)thiophene, can be achieved through various methods. Some common synthetic routes include:

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

    Paal-Knorr Thiophene Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethylbenzoyl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

3-(4-Trifluoromethylbenzoyl)thiophene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions, and can participate in various redox reactions. Its trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylbenzoyl)thiophene: This compound has a similar structure but lacks the trifluoromethyl group, which affects its reactivity and properties.

    3-(4-Chlorobenzoyl)thiophene: This compound has a chlorine atom instead of the trifluoromethyl group, which influences its chemical behavior and applications.

    3-(4-Bromobenzoyl)thiophene:

Uniqueness

3-(4-Trifluoromethylbenzoyl)thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGQMPOWWKQBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641849
Record name (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879218-18-5
Record name (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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